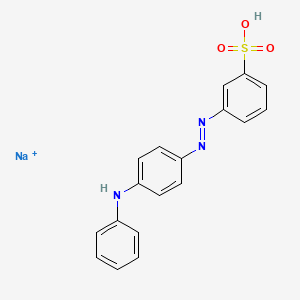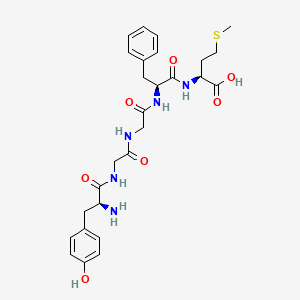
Homoserine, O-methyl-
概要
説明
“Homoserine, O-methyl-” is a derivative of the amino acid homoserine . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Synthesis Analysis
The synthesis of “Homoserine, O-methyl-” has been studied in various contexts. For instance, an engineered Corynebacterium glutamicum was subjected to adaptive laboratory evolution with elevated methanol content, which resulted in the formation of an L-methionine analog from methanol . Another study focused on the engineering of O-Succinyl-L-Homoserine Mercaptotransferase for efficient L-Methionine biosynthesis .
Molecular Structure Analysis
The molecular formula of “Homoserine, O-methyl-” is C5H11NO3 . The structure of homoserine transacetylases, which are involved in the conversion of L-homoserine to O-acetyl-L-homoserine, has been studied in detail .
Chemical Reactions Analysis
“Homoserine, O-methyl-” is involved in various chemical reactions. For instance, it has been suggested that O-methyl-L-homoserine formation is an important mechanism of methanol toxicity . Homoserine is also an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine .
Physical And Chemical Properties Analysis
“Homoserine, O-methyl-” is a white to off-white powder . It is soluble in water and adopts a disordered conformation .
科学的研究の応用
Microbial Adaptation and Biotechnology
Methoxine: has been identified as a byproduct in the adaptation of Methylobacterium extorquens to high methanol concentrations . This adaptation is crucial for developing microbial strains capable of producing chemicals and fuels from renewable feedstocks. The production of Methoxine during this process indicates its potential role in understanding microbial resistance to methanol toxicity, which could lead to advances in biotechnological applications.
Neuroprotective Research
Research has shown that Methoxine’s parent compound, L-Methionine , exhibits neuroprotective properties . While Methoxine itself hasn’t been directly linked to such applications, its structural similarity to L-Methionine suggests potential for research into neurodegenerative diseases like Parkinson’s, where oxidative stress and mitochondrial dysfunction play a role.
Biomedical Applications
Methoxine, due to its similarity to L-Methionine , may hold potential in biomedical applications. L-Methionine’s role in metabolism, immunity, and activation of antioxidant enzymes implies that Methoxine could be explored for its efficacy in similar domains .
Industrial Production of Amino Acids
Methoxine could be investigated for its role in the industrial production of amino acids. Studies on E. coli have shown that manipulation of metabolic pathways involving homoserine derivatives can enhance the production of L-Methionine . Methoxine, being a homoserine derivative, might be used to optimize these biosynthetic pathways.
Diagnostic Agent and Antimicrobial Research
2-Amino-4-methoxybutanoic acid: (2AMBA), a compound related to Methoxine, has been identified as a diagnostic agent with antimicrobial properties . Its conformational properties make it a candidate for further research in the development of new antimicrobial agents and diagnostic tools.
Radiolabelled Peptide Conjugates
Methoxine has been considered as an alternative to oxidation-sensitive methionine in radiolabelled peptide conjugates, which are used in medical imaging and drug development . Its stability under oxidative conditions makes it a valuable compound for research in this field.
作用機序
Safety and Hazards
将来の方向性
Future research directions include enhancing methanol tolerance and conversion in engineered microorganisms for methanol-based biomanufacturing of fuels and chemicals . Another promising area of research is the development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo .
特性
IUPAC Name |
2-amino-4-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRMMHGGBCRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7757-91-7 (calcium[2:1] salt) | |
| Record name | Methoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884068 | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybutyric acid | |
CAS RN |
4385-91-5 | |
| Record name | O-Methylhomoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methoxinine exert its biological effects?
A1: Methoxinine primarily acts as a metabolic antagonist of methionine. [] It competes with methionine for incorporation into proteins during translation, leading to the production of altered proteins with potentially impaired function. [, , , ] This disruption of protein synthesis can affect various cellular processes and contribute to its observed biological effects. []
Q2: Can you elaborate on the impact of methoxinine on influenza virus growth?
A2: Research suggests that methoxinine specifically inhibits a particular phase of influenza virus development within chorioallantoic membrane. [, ] This inhibition occurs after the initiation of infection but before the emergence of infectious viral particles. [] This finding suggests that methoxinine interferes with a biochemical process essential for viral replication. [] Further research indicated that methoxinine acts during a specific stage of viral development termed "Reaction A", which precedes and is necessary for another stage called "Reaction B", ultimately affecting viral multiplication. []
Q3: How does methionine reverse the effects of methoxinine?
A3: Methionine can reverse the inhibitory effects of methoxinine by outcompeting it for binding sites on enzymes and during protein synthesis. [, ] This competition restores normal methionine metabolism and protein synthesis, thereby mitigating the effects of methoxinine. []
Q4: What is the molecular formula and weight of methoxinine?
A4: The molecular formula of methoxinine is C5H11NO3. Its molecular weight is 133.15 g/mol.
Q5: Is there any spectroscopic data available for methoxinine?
A5: While the provided abstracts don't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to elucidate its structural features.
Q6: How do structural modifications of methoxinine influence its biological activity?
A6: Replacing methionine with methoxinine in specific positions within the C-terminal octapeptide of cholecystokinin-pancreozymin significantly impacts its gallbladder-contraction activity. [] For instance, replacing methionine in position 3 with methoxinine resulted in a highly active analogue, while replacement in position 6 drastically reduced activity. [] This highlights the importance of specific structural features for biological activity.
Q7: What are the potential applications of methoxinine?
A7: Methoxinine has been investigated for its potential as a tool in various research areas:
- Investigating Methionine Metabolism: Its ability to antagonize methionine makes it useful for studying methionine-dependent processes in various biological systems. [, ]
- Antiviral Research: The observed inhibitory effects of methoxinine on influenza virus replication warrant further investigation into its potential as an antiviral agent. [, , , ]
- Wool Growth Regulation: The impact of methoxinine on wool fiber characteristics suggests potential applications in regulating wool growth in sheep. []
- Peptide and Protein Studies: Methoxinine can be incorporated into peptides as a stable substitute for oxidation-sensitive methionine, facilitating research on peptide structure and function. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















